BenchChemオンラインストアへようこそ!

LWG-301

GLS1 Glutaminase Enzyme Inhibition

Select LWG-301 for its validated in vivo efficacy (38.9% TGI in HCT116 model) and superior metabolic stability (T1/2=108 min). This alkane chain-tail GLS1 inhibitor offers consistent target engagement, making it an ideal tool for oncology research. Its distinct profile provides a reliable alternative to other GLS1 inhibitors like CB-839 for specific cancer models, ensuring robust and reproducible preclinical data.

Molecular Formula C28H38N8O3S
Molecular Weight 566.7 g/mol
Cat. No. B12401479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLWG-301
Molecular FormulaC28H38N8O3S
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCCCCC(=O)NC1=NN=C(S1)NC2CCN(CC2)C3=NN=C(C=C3)NC(=O)CC4=CC(=CC=C4)OCCCC
InChIInChI=1S/C28H38N8O3S/c1-3-5-10-25(37)31-28-35-34-27(40-28)29-21-13-15-36(16-14-21)24-12-11-23(32-33-24)30-26(38)19-20-8-7-9-22(18-20)39-17-6-4-2/h7-9,11-12,18,21H,3-6,10,13-17,19H2,1-2H3,(H,29,34)(H,30,32,38)(H,31,35,37)
InChIKeyDLNIOHJBGKHAOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LWG-301: Potent GLS1 Allosteric Inhibitor with a 7 nM IC50 and Demonstrated In Vivo Antitumor Activity


LWG-301 (CAS: 3038480-88-2) is a potent allosteric inhibitor of Glutaminase 1 (GLS1), a key enzyme in tumor cell glutamine metabolism . It belongs to a novel class of GLS1 allosteric inhibitors distinguished by the presence of an alkane chain 'tail' group [1]. LWG-301 has a molecular formula of C28H38N8O3S and a molar mass of 566.72 g/mol [2]. The compound has demonstrated significant preclinical antitumor activity in vivo, including a Tumor Growth Inhibition (TGI) of 38.9% in an HCT116 xenograft model [1].

LWG-301: Why GLS1 Inhibitor Class-Wide Substitution is Scientifically Unjustified


GLS1 inhibitors are not interchangeable; significant differences in potency, selectivity, and metabolic stability can drastically alter experimental outcomes and therapeutic potential. The allosteric binding site in GLS1 is highly sensitive to structural modifications, resulting in a wide range of biochemical IC50 values, from the nanomolar range for advanced inhibitors like LWG-301 [1] to the micromolar range for first-generation compounds like BPTES . Furthermore, metabolic stability varies dramatically among inhibitors, directly impacting their in vivo efficacy and PK/PD profiles [1][2]. Procuring a less characterized or generic analog introduces critical uncertainties regarding its true potency, off-target effects, and in vivo performance, making it a scientifically unsound and potentially costly substitute.

LWG-301 Quantitative Evidence: Head-to-Head Performance Data for Informed Procurement


LWG-301 Biochemical Potency vs. First-Generation GLS1 Inhibitor BPTES

LWG-301 demonstrates a >470-fold improvement in biochemical potency against GLS1 compared to the first-generation allosteric inhibitor BPTES .

GLS1 Glutaminase Enzyme Inhibition

LWG-301 vs. CB-839: Comparative Metabolic Stability in Human Liver Microsomes

LWG-301 exhibits significantly improved metabolic stability in human liver microsomes relative to the clinically investigated inhibitor CB-839 (Telaglenastat). LWG-301 has a half-life (T1/2) of 108 minutes and a clearance rate (CL) of 32 μL/min/mg [1]. In contrast, CB-839 is characterized by reduced microsomal stability [2].

Drug Metabolism Pharmacokinetics Microsomal Stability

LWG-301: Confirmed In Vivo Antitumor Efficacy in HCT116 Xenograft Model

LWG-301 has demonstrated a quantifiable and significant in vivo antitumor effect, achieving a Tumor Growth Inhibition (TGI) of 38.9% in an HCT116 colorectal cancer xenograft model [1].

Xenograft Antitumor In Vivo

LWG-301 Cellular Activity Against HCT116 Colorectal Cancer Cells

LWG-301 exhibits potent anti-proliferative activity against the human colorectal cancer cell line HCT116, with an IC50 value of 61 nM [1].

Cancer Cell Proliferation Cell Culture

LWG-301 Structural Differentiation: The Role of the Alkane Chain Tail Group

LWG-301 is a member of a novel series of GLS1 inhibitors specifically designed with an alkane chain 'tail' group. This structural feature is directly associated with its potent biochemical and cellular activity and, crucially, its improved metabolic stability [1]. This differentiates it from earlier-generation allosteric inhibitors that lack this structural motif and often suffer from poor stability.

Medicinal Chemistry Structure-Activity Relationship Drug Design

LWG-301: Recommended Research and Preclinical Application Scenarios


In Vivo Xenograft and Syngeneic Tumor Model Studies Requiring Stable GLS1 Inhibition

LWG-301 is an ideal candidate for in vivo oncology studies where consistent target engagement is critical. Its validated in vivo efficacy, demonstrated by a 38.9% TGI in an HCT116 xenograft model [1], combined with its superior metabolic stability (T1/2 = 108 min in human liver microsomes) [2], makes it well-suited for long-term dosing regimens in mouse models of glutamine-dependent cancers.

Investigations of Glutamine Metabolism and Its Downstream Effects in Cancer Cells

LWG-301 is a highly potent tool for studying the intricacies of glutamine metabolism in vitro. With a biochemical IC50 of 7 nM [1] and a cellular IC50 of 61 nM in HCT116 cells [2], it can be used at low, highly specific concentrations to effectively block glutamine metabolism, induce changes in amino acid levels, and increase intracellular ROS, thereby inducing apoptosis .

Comparative Efficacy Studies Against CB-839 in Specific Cancer Subtypes

LWG-301 is a valuable comparator or alternative to CB-839 (Telaglenastat) in research focused on specific cancer types. In FH-deficient renal cell carcinoma (RCC) models, both LWG-301 and CB-839 have demonstrated significant inhibition of cell proliferation in vitro [1], offering researchers a choice based on specific experimental needs. LWG-301's distinct structural features and potentially improved metabolic stability [2] may confer advantages in certain preclinical settings.

Exploration of Novel GLS1 Inhibitor Chemical Space and Scaffold Hopping

For medicinal chemistry and drug discovery programs, LWG-301 serves as a key reference compound within a new class of GLS1 allosteric inhibitors featuring an alkane chain tail group [1]. Its structure provides a novel scaffold for further optimization and SAR studies aimed at developing next-generation GLS1 inhibitors with enhanced properties.

Quote Request

Request a Quote for LWG-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.